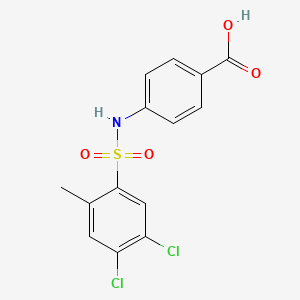![molecular formula C20H15BrN4OS B604362 4-BROMO-2-[(E)-{2-[5-(4-METHYLPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL CAS No. 312528-50-0](/img/structure/B604362.png)
4-BROMO-2-[(E)-{2-[5-(4-METHYLPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-BROMO-2-[(E)-{2-[5-(4-METHYLPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a brominated hydroxybenzaldehyde moiety and a thieno[2,3-d]pyrimidin-4-yl]hydrazone group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-2-[(E)-{2-[5-(4-METHYLPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL typically involves multiple steps, starting with the preparation of 5-Bromo-2-hydroxybenzaldehyde. This intermediate can be synthesized by reacting 3-bromophenol with sodium hydroxide, followed by oxidation with an appropriate oxidizing agent .
The next step involves the condensation of 5-Bromo-2-hydroxybenzaldehyde with 5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]hydrazine under controlled conditions. This reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-BROMO-2-[(E)-{2-[5-(4-METHYLPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL undergoes various types of chemical reactions, including:
Oxidation: The hydroxybenzaldehyde moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The hydrazone group can be reduced to form hydrazines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydrazines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-BROMO-2-[(E)-{2-[5-(4-METHYLPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-BROMO-2-[(E)-{2-[5-(4-METHYLPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL involves its interaction with specific molecular targets and pathways. The compound’s hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the presence of the brominated hydroxybenzaldehyde moiety allows for interactions with various enzymes and receptors, potentially leading to modulation of their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-hydroxybenzaldehyde: Shares the brominated hydroxybenzaldehyde moiety but lacks the thieno[2,3-d]pyrimidin-4-yl]hydrazone group.
2-Hydroxy-3-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a bromine atom.
2-Hydroxynaphthalene-1-carbaldehyde: Contains a naphthalene ring instead of a benzene ring.
Uniqueness
The uniqueness of 4-BROMO-2-[(E)-{2-[5-(4-METHYLPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL lies in its combined structural features, which impart distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
312528-50-0 |
|---|---|
Molekularformel |
C20H15BrN4OS |
Molekulargewicht |
439.3g/mol |
IUPAC-Name |
4-bromo-2-[(E)-[[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C20H15BrN4OS/c1-12-2-4-13(5-3-12)16-10-27-20-18(16)19(22-11-23-20)25-24-9-14-8-15(21)6-7-17(14)26/h2-11,26H,1H3,(H,22,23,25)/b24-9+ |
InChI-Schlüssel |
BIADEPGWLZNDBS-PGGKNCGUSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NN=CC4=C(C=CC(=C4)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Acetyl-4-[(3,4-dipropoxyphenyl)sulfonyl]piperazine](/img/structure/B604279.png)


![N-[3-(diethylamino)propyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B604285.png)

![N-[3-(diethylamino)propyl]-4-methoxy-2,5-dimethylbenzenesulfonamide](/img/structure/B604288.png)
![2-bromo-N-[3-(diethylamino)propyl]-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B604289.png)




![3-{[(5-Isopropyl-2-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B604300.png)


